Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-
Description
Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- is a substituted cyclohexanecarboxylic acid derivative featuring a thiazole ring linked via a urea moiety. For instance, highlights its isolation from Phellodendron chinense (川黄柏) as part of anti-diabetic phytochemical research, marking its first discovery in the Phellodendron genus .
Properties
IUPAC Name |
2-(1,3-thiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h5-8H,1-4H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZWNOAGMLCICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293903 | |
| Record name | 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19692-01-4 | |
| Record name | 2-[(2-Thiazolylamino)carbonyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19692-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 92847 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- typically involves multiple steps. One common method starts with the preparation of cyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of benzoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a range of thiazole-substituted compounds.
Scientific Research Applications
Pharmacological Applications
1. Metabolic Diseases Treatment
Cyclohexanecarboxylic acid derivatives have been investigated for their role as modulators of G-protein coupled receptor 43 (GPR43). GPR43 is implicated in the regulation of metabolic processes, making these compounds potential therapeutic agents for conditions like Type 2 diabetes, obesity, and dyslipidemia. The modulation of GPR43 can influence lipid metabolism and glucose homeostasis, which are critical in managing metabolic disorders .
2. Antimicrobial Activity
Compounds featuring thiazole rings, such as cyclohexanecarboxylic acid derivatives, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .
3. Anticancer Properties
The thiazole moiety is known for its diverse biological activities, including anticancer effects. Studies have highlighted the potential of thiazole-containing compounds in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of cell proliferation .
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| GPR43 Modulation | Potential treatment for Type 2 diabetes and obesity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: GPR43 Modulation in Diabetic Models
A study conducted on diabetic mice demonstrated that administration of cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- resulted in improved glucose tolerance and reduced hyperglycemia. This suggests that the compound's action on GPR43 may enhance insulin sensitivity and lipid metabolism .
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
Research evaluating the antimicrobial properties of thiazole derivatives found that cyclohexanecarboxylic acid analogs exhibited significant inhibition against Staphylococcus aureus. This highlights the compound's potential application in developing new antibiotics to combat resistant bacterial strains .
Mechanism of Action
The mechanism by which cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The thiazole ring is particularly important for binding to these targets and modulating their activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Boiling Points: Fluorinated derivatives (e.g., 392703-95-6) exhibit higher boiling points (~480°C) due to increased molecular weight and stronger dipole-dipole interactions from electronegative fluorine atoms . In contrast, dimethylamino-substituted analogs (855600-01-0) have lower boiling points (~372°C) owing to reduced polarity .
- Density: Fluorine substituents (1.377 g/cm³) increase density compared to dimethylamino (1.147 g/cm³) or alkyl groups, reflecting heavier atomic contributions .
- Acidity (pKa): The pKa of the carboxylic acid group is modulated by electron-withdrawing/donating substituents. For example, fluorine’s electron-withdrawing effect lowers pKa (4.45) compared to dimethylamino (4.66), which has an electron-donating effect .
Biological Activity
Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H14N2O3S
- CAS Number : 19692-01-4
This compound features a cyclohexanecarboxylic acid backbone with a thiazole ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that derivatives of cyclohexanecarboxylic acid exhibit significant antimicrobial activity. A study found that compounds containing the thiazole moiety showed enhanced efficacy against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
Cyclohexanecarboxylic acid derivatives have been investigated for their anticancer properties. A notable study demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways. The following table summarizes the findings:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Thiazolylcyclohexanecarboxylic acid | HeLa | 25 | Caspase activation |
| 2-Thiazolylcyclohexanecarboxylic acid | MCF-7 | 30 | Cell cycle arrest |
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes such as diacylglycerol acyltransferase (DGAT1), which plays a crucial role in lipid metabolism. Inhibiting DGAT1 can lead to reduced triglyceride levels and may have implications for treating metabolic disorders. The pharmacokinetic profile of this compound revealed low plasma clearance and favorable half-life in animal models, suggesting potential for therapeutic use.
Study on Metabolic Disorders
A clinical study evaluated the effects of cyclohexanecarboxylic acid derivatives on patients with type 2 diabetes mellitus. The results indicated a significant reduction in blood glucose levels and improved lipid profiles, suggesting that these compounds may serve as effective agents in managing metabolic syndrome.
Pharmacokinetics and Efficacy
In preclinical trials, the pharmacokinetic properties of cyclohexanecarboxylic acid derivatives were assessed in rats. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Bioavailability (F) (%) | 19 |
| Clearance (Cl) (mL/min/kg) | 3.0 |
| Volume of Distribution (Vdss) (L/kg) | 0.34 |
| Half-life (t1/2) (h) | 3.7 |
These parameters indicate that the compound has reasonable bioavailability and sustained action, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(2-thiazolylamino)carbonyl]cyclohexanecarboxylic acid, and what experimental conditions are critical for optimizing yield?
- Methodology : Begin with cyclohexanecarboxylic acid derivatives as precursors. Acylation of the thiazolylamine moiety can be achieved via coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Critical parameters include temperature control (0–5°C during activation) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize side reactions. Post-synthesis, purify via column chromatography (gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water) .
- Stability Note : The compound may hydrolyze under acidic/basic conditions; store in inert solvents (e.g., DMSO-d6) at –20°C to prevent degradation .
Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Assign peaks using - and -NMR (DMSO-d6). Key signals: cyclohexane protons (δ 1.2–2.1 ppm), thiazole ring (δ 7.3–8.5 ppm), and carbonyl groups (δ 165–175 ppm in ) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~295.3 g/mol). Compare with NIST reference spectra for validation .
- HPLC-PDA : Assess purity (>95%) with a reverse-phase column (method: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry contexts?
- Methodology :
Analog Synthesis : Modify the thiazole ring (e.g., substituents at C4/C5) or cyclohexane backbone (e.g., substituents at C2) to evaluate pharmacological effects. For example, methyl groups on the thiazole may enhance lipophilicity and membrane permeability .
Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and cellular activity (e.g., IC50 in cancer cell lines). Compare with reference compounds like dacarbazine (CAS 4342-03-4) to contextualize potency .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EDG-2 receptors, correlating binding scores with experimental data .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root Cause Analysis :
- Purity Discrepancies : Re-evaluate synthesis and purification protocols. Impurities (e.g., unreacted starting materials) may skew bioassay results. Use orthogonal analytical methods (e.g., LC-MS vs. NMR) .
- Assay Variability : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate findings across multiple labs using blinded replicates .
- Literature Cross-Validation : Compare data with structurally similar compounds, such as cyclohexanecarboxamide derivatives, to identify trends in activity .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Protocol :
pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at intervals (0, 6, 24 hrs) and analyze via HPLC to track degradation products (e.g., free cyclohexanecarboxylic acid) .
Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound depletion via LC-MS/MS .
Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH, UV light exposure) per ICH guidelines .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?
- Challenges : Low yields in coupling steps, solvent waste from chromatography.
- Optimization Strategies :
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer acylation .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for direct crystallization, avoiding column purification .
Q. How can researchers leverage computational tools to predict the compound’s pharmacokinetic properties?
- In Silico Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2.5), solubility (≥50 µM), and CYP inhibition risk .
- MD Simulations : Run molecular dynamics (GROMACS) to assess membrane permeability and plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
